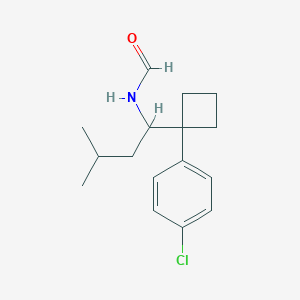

N-Formyl N,N-Didesmethyl Sibutramine

説明

Structure

3D Structure

特性

IUPAC Name |

N-[1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO/c1-12(2)10-15(18-11-19)16(8-3-9-16)13-4-6-14(17)7-5-13/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVDPOSYKKHSFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517661 | |

| Record name | N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84467-85-6 | |

| Record name | N-[1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl]formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84467-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formyl N,N-didesmethyl sibutramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL N,N-DIDESMETHYL SIBUTRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P623ZR3N4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Methodologies for the Detection and Quantification of N Formyl N,n Didesmethyl Sibutramine

Chromatographic Techniques for Separation

No specific chromatographic methods for the separation of N-Formyl N,N-Didesmethyl Sibutramine (B127822) have been documented in scientific literature. The development of such a method would be the first step in creating a quantitative assay.

Liquid Chromatography (LC) Applications

LC, particularly when coupled with mass spectrometry, is the most common technique for analyzing sibutramine and its metabolites. nih.gov It is highly probable that an effective method for N-Formyl N,N-Didesmethyl Sibutramine could be developed using this platform.

High-Performance Liquid Chromatography (HPLC)

There are no specific HPLC methods validated for this compound. For the related compounds, sibutramine and N,N-didesmethylsibutramine, HPLC methods have been successfully developed, often utilizing C8 or C18 reversed-phase columns with mobile phases consisting of acetonitrile (B52724) and an acidic aqueous buffer like formic acid or ammonium (B1175870) acetate. nih.govnih.govresearchgate.net Detection is typically performed using a UV detector, often around 223-225 nm, or with a mass spectrometer. nih.govijrpc.comrsc.org

Ultra-High Performance Liquid Chromatography (UHPLC)

No UHPLC methods specifically targeting this compound are available. UHPLC offers faster analysis times and higher resolution compared to traditional HPLC and is a common platform for analyzing illicit substances in dietary supplements. A method for the N-formyl metabolite would likely be developed based on existing UHPLC methods for other sibutramine analogues.

Reversed-Phase Liquid Chromatography (RPLC)

Specific RPLC conditions for this compound have not been published. However, this is the most common mode of separation for sibutramine and its metabolites. For instance, a method for sibutramine and N,N-didesmethylsibutramine used a Spherisorb C8 reversed-phase column with a gradient elution of acetonitrile and an aqueous 0.2% formic acid solution with 20mM ammonium acetate. nih.govresearchgate.net A similar approach would likely be effective for separating the more polar N-formyl metabolite.

Gas Chromatography (GC) Applications

There are no published GC methods for the analysis of this compound. GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds, including sibutramine and its metabolites. mdpi.comresearchgate.net However, the analysis of polar metabolites like the N-formyl derivative might require a derivatization step to increase volatility and improve chromatographic performance. dshs-koeln.denih.gov Studies on other sibutramine metabolites have used derivatization agents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) to create more volatile TMS-derivatives suitable for GC analysis. dshs-koeln.denih.gov

Mass Spectrometry (MS) Detection and Identification

Specific mass spectrometry data, such as characteristic fragment ions for this compound, is not available in the reviewed literature. For related compounds, electrospray ionization (ESI) is commonly used, typically in positive ion mode. nih.govscirp.org For identification using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored. For example, in the analysis of dietary supplements, selected ion recording at m/z 280 for sibutramine and m/z 252 for N,N-didesmethylsibutramine has been used for identification. nih.govresearchgate.net A method for this compound would require the determination of its specific molecular ion and characteristic product ions upon collision-induced dissociation.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry stands as a cornerstone in the analytical detection of sibutramine and its analogues due to its exceptional sensitivity and selectivity. This technique involves multiple stages of mass analysis, typically used to fragment specific ions and identify them based on their fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the definitive identification and quantification of sibutramine derivatives in various matrices. This method combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry.

In a notable study, degradation products of sibutramine, including N-formyldidesmethylsibutramine, were successfully observed and identified using LC-MS/MS. nih.gov This highlights the capability of the technique to identify not only the parent compound and its primary metabolites but also further transformation products.

The general approach for analyzing sibutramine and its metabolites involves chromatographic separation on a reversed-phase column, such as a C8 or C18 column. tiikmpublishing.comnifc.gov.vn The mobile phase typically consists of a mixture of acetonitrile and water, often with additives like formic acid or ammonium formate/acetate to improve ionization efficiency and peak shape. tiikmpublishing.comnifc.gov.vnnih.gov

Detection is commonly performed using an electrospray ionization (ESI) source operating in positive ion mode. scirp.org The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nifc.gov.vnnih.gov For instance, while specific transitions for this compound are not detailed in these studies, the transitions for sibutramine and its primary metabolites are well-documented and serve as a reference for the methodology. nifc.gov.vnnih.govnih.gov A study successfully used MRM to detect N-didesmethylsibutramine at a transition of m/z 252.1/125.0. nifc.gov.vn

The method has been validated over linear concentration ranges, for example from 10.0 to 10,000.0 pg/mL for sibutramine and its main metabolites, demonstrating high correlation coefficients (r ≥ 0.9997). nih.gov The sensitivity of LC-MS/MS allows for low limits of detection (LOD) and quantification (LOQ), with one method reporting an LOD of 1.3 ng/mL and an LOQ of 4.0 ng/mL for sibutramine. tiikmpublishing.com

Table 1: Example LC-MS/MS Parameters for Sibutramine Analogues This table is interactive. You can sort and filter the data.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |

|---|---|---|---|

| Sibutramine (SB) | 280.3 | 124.9 | nih.govnih.gov |

| N-desmethyl sibutramine (DSB) | 266.3 | 125.3 | nih.govnih.gov |

| N-didesmethyl sibutramine (DDSB) | 252.2 | 124.9 | nih.govnih.gov |

| Sibutramine (SB) | 279.9 | 124.8 | nifc.gov.vn |

| N-desmethyl sibutramine (DSB) | 266.0 | 124.8 | nifc.gov.vn |

| N-didesmethyl sibutramine (DDSB) | 252.1 | 125.0 | nifc.gov.vn |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry (GC/MS) is another established technique for the analysis of sibutramine and its metabolites. A key consideration for GC/MS analysis of these compounds is their polarity and volatility. To improve their chromatographic behavior and produce characteristic mass spectra, a derivatization step is often necessary. dshs-koeln.denih.gov

One study proposed a method for identifying sibutramine metabolites in urine using a double derivatization strategy with N-methyl-N-(trimethylsilyl)-trifluoroacetamide and N-methyl-bis-(trifluoroacetamide), which resulted in mass spectra with multiple characteristic fragments suitable for qualitative identification. nih.gov Another work evaluated the use of N-TFA, O-TMS derivatives to characterize urinary sibutramine metabolites, noting that the fragmentation behavior is significantly influenced by the trifluoracetamide group. dshs-koeln.de

Validated GC/MS methods for the parent compound, sibutramine, in dietary supplements have demonstrated good linearity, accuracy, and precision. mdpi.comresearchgate.net One such method reported a limit of detection (LOD) of 0.181 μg/mL and a limit of quantification (LOQ) of 0.5488 μg/mL for sibutramine. mdpi.comresearchgate.net The analysis is typically performed using a capillary column and a mass selective detector. tiikmpublishing.com While GC/MS is highly sensitive for volatile compounds, its requirement for derivatization for non-volatile and polar compounds can make LC-based methods preferable in some contexts. tiikmpublishing.com

Table 2: Example Performance of a Validated GC-MS Method for Sibutramine This table is interactive. You can sort and filter the data.

| Parameter | Value | Source |

|---|---|---|

| Limit of Detection (LOD) | 0.181 μg/mL | mdpi.comresearchgate.net |

| Limit of Quantification (LOQ) | 0.5488 μg/mL | mdpi.comresearchgate.net |

| Linearity Range | 1 - 500 µg/mL | tiikmpublishing.com |

| Retention Time | 6.71 min | mdpi.com |

Flow Injection Tandem Mass Spectrometry (FI-MS/MS)

Flow injection tandem mass spectrometry is a high-throughput screening technique that omits the time-consuming chromatographic separation step. A method has been developed using FI-MS/MS to rapidly screen for various weight-loss drugs, including sibutramine and its degradation products, in dietary supplements. nih.gov This approach allows for the semi-quantitative analysis of a large number of samples quickly. Samples that screen positive can then be subjected to a confirmatory and quantitative analysis by a more definitive method like LC-MS/MS. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which is a significant advantage in the identification of unknown compounds and the structural elucidation of metabolites. HRMS instruments can distinguish between compounds with very similar nominal masses, providing a higher degree of confidence in identification.

Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS)

LC-ESI-HRMS combines the separation power of HPLC with the precise mass measurement capabilities of HRMS. For compounds like this compound, this technique is invaluable for confirming the elemental composition of the molecule and its fragments.

Research on sibutramine metabolites has utilized high-resolution mass analyzers, such as hybrid linear ion trap/orbitrap instruments, to elucidate the characteristic product ions obtained after electrospray ionization and collision-induced dissociation. dshs-koeln.de This accurate mass data is crucial for the unambiguous determination of metabolic products. dshs-koeln.de While many studies use nominal mass instruments, the principles of chromatography and ionization are similar. For instance, methods have been developed using HPLC-ESI-MS with a C8 reversed-phase column and a mobile phase of acetonitrile and aqueous formic acid with ammonium acetate. scispace.comresearchgate.net The ESI source is operated in positive mode to generate protonated molecules, [M+H]+. scispace.com

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS, LC-Q-TOF-MS/MS)

Liquid chromatography-quadrupole time-of-flight mass spectrometry is a powerful HRMS technique used extensively in untargeted metabolomics. lbl.govnih.gov It combines a quadrupole mass analyzer with a time-of-flight (TOF) mass analyzer, allowing for the acquisition of high-resolution, accurate-mass data for both precursor and product ions. youtube.com This capability is essential for identifying and characterizing unknown metabolites in complex biological samples. lbl.gov

The untargeted profiling of a sample using LC-QTOF-MS can detect thousands of unique metabolic features, each characterized by its accurate mass, retention time, and tandem mass spectral fragmentation pattern. nih.gov This makes it an ideal tool for discovering novel metabolites like N-formyl derivatives of known drugs. The high sensitivity of QTOF-LC/MS has been noted for sibutramine detection, with reported LOD and LOQ values in the range of 0.4-2.0 µg kg-1 and 1.3-6.0 µg kg-1, respectively, demonstrating its superior detection capabilities. tiikmpublishing.com The technology's ability to provide accurate mass measurements with high resolution and sensitivity makes it one of the most powerful techniques for identifying drug analogues and metabolites. tiikmpublishing.comslideshare.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the analysis of sibutramine and its metabolites, including by extension, this compound. This soft ionization technique is particularly well-suited for polar and thermally labile molecules, allowing them to be ionized directly from a solution into the gas phase for mass analysis. In the context of sibutramine-related compounds, ESI is typically operated in the positive ion mode, which facilitates the formation of protonated molecules [M+H]⁺. scispace.com

For N,N-didesmethyl sibutramine, a closely related precursor to the N-formyl derivative, ESI-MS generates a protonated molecule at a mass-to-charge ratio (m/z) of 252. scispace.com The subsequent fragmentation of this ion is critical for structural elucidation and confirmation. Collision-induced dissociation (CID) of the m/z 252 ion for N,N-didesmethyl sibutramine characteristically yields a prominent product ion at m/z 125. dshs-koeln.de This fragmentation corresponds to the loss of the amine-containing side chain.

Given the structure of this compound, it is anticipated that it would also readily form a protonated molecule [M+H]⁺ under positive ESI conditions. The expected m/z for this protonated molecule would be 280.1, based on its chemical formula C16H22ClNO. While specific fragmentation data for this N-formyl derivative is not extensively published, it is plausible that it would exhibit some similar fragmentation pathways to its non-formylated counterpart, alongside unique losses related to the formyl group.

Table 1: ESI-MS Parameters for Related Sibutramine Compounds

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| Sibutramine | Positive ESI | 280 | 125 | scispace.com |

| N-desmethyl sibutramine | Positive ESI | 266.3 | 125.3 | nih.gov |

| N,N-didesmethyl sibutramine | Positive ESI | 252.2 | 124.9 | nih.gov |

Atmospheric Pressure Chemical Ionization-High Resolution Mass Spectrometry (APCI-HRMS)

Atmospheric Pressure Chemical Ionization (APCI) is another valuable ionization technique that can be coupled with High-Resolution Mass Spectrometry (HRMS) for the analysis of less polar compounds that are not as amenable to ESI. APCI involves the ionization of the analyte in the gas phase through ion-molecule reactions with reagent gas ions, which are generated by a corona discharge. nih.gov This method is particularly useful for analyzing a broad range of small molecules. nih.gov

Specific Ion Monitoring and Multiple Reaction Monitoring (MRM) Strategies

For quantitative analysis, targeted mass spectrometry techniques such as Specific Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are employed. SIM involves the mass spectrometer selectively monitoring a specific m/z corresponding to the analyte of interest, which increases sensitivity by reducing chemical noise. In the case of this compound, this would involve monitoring its expected protonated molecule at m/z 280.1.

MRM, a technique performed on tandem mass spectrometers (MS/MS), offers even greater specificity and sensitivity. In an MRM experiment, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly characteristic of the analyte.

For the closely related N,N-didesmethyl sibutramine, a common MRM transition is m/z 252.2 → 124.9. nih.gov For this compound, a hypothetical MRM transition could be m/z 280.1 → [product ion]. The specific product ion would need to be determined through infusion experiments and fragmentation studies of a reference standard. The development of a robust MRM method is crucial for achieving the low detection limits required for trace-level quantification in biological samples.

Table 2: Exemplary MRM Transitions for Sibutramine and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Sibutramine | 280.3 | 124.9 | nih.gov |

| N-desmethyl sibutramine | 266.3 | 125.3 | nih.gov |

| N,N-didesmethyl sibutramine | 252.2 | 124.9 | nih.gov |

Sample Preparation and Matrix Effects

The accuracy and reliability of any analytical method for this compound are heavily dependent on the sample preparation process. The primary goals of sample preparation are to extract the analyte from the sample matrix, concentrate it, and remove interfering substances that could compromise the analysis.

Extraction Techniques (e.g., Liquid-Liquid Extraction, Solid Phase Extraction)

Liquid-Liquid Extraction (LLE) is a widely used technique for the extraction of sibutramine and its metabolites from biological fluids like plasma and urine. nih.govnih.gov This method relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For basic compounds like sibutramine derivatives, the pH of the aqueous phase is adjusted to a basic pH to ensure the analyte is in its neutral, more organic-soluble form. Common organic solvents used include methyl tert-butyl ether and ethyl acetate. actamedicamarisiensis.ro

Solid Phase Extraction (SPE) offers a more automated and often cleaner alternative to LLE. researchgate.net SPE utilizes a solid sorbent material packed into a cartridge to retain the analyte of interest from the liquid sample. The analyte is then eluted with a small volume of a strong solvent. For sibutramine and its metabolites, reversed-phase sorbents like C8 or C18 are commonly employed. nih.gov The choice of sorbent and elution solvent is critical for achieving high recovery and a clean extract.

Cleanup Procedures (e.g., Graphitized Carbon Black Adsorbent)

Following initial extraction, further cleanup steps may be necessary to remove co-extracted matrix components that can interfere with the analysis. Graphitized Carbon Black (GCB) is a sorbent known for its ability to remove pigments and other interfering substances from extracts. While specific applications of GCB for the cleanup of this compound are not documented, its utility in removing matrix components from various sample types suggests it could be a viable option, particularly for complex matrices like herbal supplements or certain biological tissues.

Matrix Effect Evaluation in Biological Samples

The matrix effect is a phenomenon where co-eluting, endogenous components of the sample matrix suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. nih.gov The evaluation of the matrix effect is a critical component of method validation for any quantitative bioanalytical method.

A common approach to assess the matrix effect is the post-extraction addition method. This involves comparing the response of the analyte in a neat solution to its response when spiked into a blank, extracted matrix sample. Any significant difference in the signal indicates the presence of a matrix effect. For this compound, this evaluation would need to be performed in the specific biological matrix of interest (e.g., plasma, urine) to ensure the accuracy and reliability of the quantitative results. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

Method Validation and Performance Characteristics

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For compounds like this compound and its precursors, this involves a series of tests to evaluate performance characteristics according to guidelines from bodies like the International Council for Harmonisation (ICH).

Selectivity and Specificity Assessment

Selectivity and specificity are paramount in analytical chemistry to ensure that the signal measured is unambiguously from the target analyte without interference from other compounds in the sample matrix. In the analysis of sibutramine analogues, methods must be able to distinguish the analyte from other metabolites, degradation products, or components of dietary supplements.

High-performance liquid chromatography methods, often coupled with UV or mass spectrometry detectors, demonstrate high specificity. For instance, in the analysis of sibutramine and N,N-didesmethyl sibutramine, HPLC-UV-ESI-MS methods achieve separation on a reversed-phase column, with identification confirmed by selected ion recording at specific mass-to-charge ratios (m/z 280 for sibutramine and m/z 252 for N,N-didesmethyl sibutramine). nih.govresearchgate.net This mass spectrometry-based detection is highly specific, as it not only relies on retention time but also on the unique mass of the molecule and its fragments. scispace.com The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring characteristic product ions generated from collision-induced dissociation, providing a high degree of confidence in the identification of the target compounds even in complex matrices. nih.govcapes.gov.br

Linearity and Calibration Curve Regression

Linearity demonstrates that an analytical method's response is directly proportional to the concentration of the analyte within a given range. This is established by analyzing a series of standards of known concentrations and constructing a calibration curve. The strength of this linear relationship is typically measured by the correlation coefficient (R²).

For sibutramine and its metabolites, various analytical methods have shown excellent linearity over specified concentration ranges. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of sibutramine, desmethyl sibutramine, and didesmethyl sibutramine in dried urine spots reported R² values of 0.9993, 0.9980, and 0.9993, respectively. tci-thaijo.org Similarly, an HPLC-ESI-MS method for sibutramine and N,N-didesmethyl sibutramine showed linearity from 0.025 to 1.0 mg/mL, with correlation coefficients greater than 0.9990 for both compounds. researchgate.netscispace.com

Table 1: Linearity of Analytical Methods for Sibutramine Analogues

| Analyte | Method | Linear Range | Correlation Coefficient (R²) |

|---|---|---|---|

| Sibutramine | LC-MS/MS | Not Specified | 0.9993 |

| Desmethyl Sibutramine | LC-MS/MS | Not Specified | 0.9980 |

| Didesmethyl Sibutramine | LC-MS/MS | Not Specified | 0.9993 |

| Sibutramine | HPLC-ESI-MS | 0.025–1.0 mg/mL | > 0.9990 |

| N,N-Didesmethyl Sibutramine | HPLC-ESI-MS | 0.025–1.0 mg/mL | > 0.9990 |

This table is interactive. You can sort and filter the data.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters define the sensitivity of an analytical method.

Sensitive methods have been developed for the detection of sibutramine and its metabolites at low concentrations. An LC-MS/MS method developed for dried urine samples achieved LODs of 0.02 ng/mL for sibutramine and desmethyl sibutramine, and 0.03 ng/mL for didesmethyl sibutramine. tci-thaijo.org For the analysis of N-desmethyl and N-bisdesmethyl sibutramine in urine for doping control, the LOD was reported to be in the range of 6-40 ng/mL. nih.govcapes.gov.br In the context of dietary supplements, a GC-MS method determined the LOD and LOQ for sibutramine to be 0.181 μg/mL and 0.5488 μg/mL, respectively. mdpi.com An HPLC-ESI-MS method for N,N-didesmethyl sibutramine reported an LOD of 6.25 ng and an LOQ of 20 ng. scispace.com

Table 2: LOD and LOQ for Sibutramine Analogues by Various Methods

| Analyte(s) | Method | Matrix | LOD | LOQ |

|---|---|---|---|---|

| Sibutramine, Desmethyl Sibutramine | LC-MS/MS | Dried Urine | 0.02 ng/mL | Not Specified |

| Didesmethyl Sibutramine | LC-MS/MS | Dried Urine | 0.03 ng/mL | Not Specified |

| N-desmethyl & N-bisdesmethyl Sibutramine | LC-MS/MS | Urine | 6-40 ng/mL | Not Specified |

| Sibutramine | GC-MS | Dietary Supplements | 0.181 µg/mL | 0.5488 µg/mL |

| N,N-Didesmethyl Sibutramine | HPLC-ESI-MS | Dietary Supplements | 6.25 ng | 20 ng |

This table is interactive. You can sort and filter the data.

Accuracy and Precision (Intra-day and Inter-day Variability)

Accuracy refers to the closeness of a measured value to a standard or known value, often expressed as percent recovery. Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, reported as relative standard deviation (RSD). It is assessed at two levels: intra-day precision (within the same day) and inter-day precision (over different days).

Validation studies for sibutramine metabolites show high accuracy and precision. For N-desmethyl and N-bisdesmethyl sibutramine, intra-day precision (RSD) ranged from 4.9% to 16.4%, while inter-day precision ranged from 15.0% to 25.6% across low, medium, and high concentration levels. nih.govcapes.gov.br An HPLC-ESI-MS method for sibutramine and N,N-didesmethyl sibutramine demonstrated acceptable intra- and inter-day precision and accuracy, with mean recovery values between 93.3% and 106.7%. scispace.com

Table 3: Accuracy and Precision Data for Sibutramine Metabolites

| Analyte(s) | Parameter | Low Conc. | Medium Conc. | High Conc. |

|---|---|---|---|---|

| N-desmethyl & N-bisdesmethyl Sibutramine | Intra-day Precision (%RSD) | 5.5-10.6% | 4.9-5.9% | 12.8-16.4% |

| N-desmethyl & N-bisdesmethyl Sibutramine | Inter-day Precision (%RSD) | 15.0-22.8% | 17.7-18.6% | 16.5-25.6% |

| Sibutramine & N,N-Didesmethyl Sibutramine | Accuracy (Mean Recovery) | 93.3% - 106.7% (across all levels) |

This table is interactive. You can sort and filter the data.

Extraction Recovery Studies

Extraction recovery is a measure of the efficiency of an extraction method in recovering the analyte from the sample matrix. It is a critical parameter, especially for complex matrices like urine or herbal supplements, as it affects the accuracy of the final quantitative result.

Sample Stability Evaluation (e.g., Dried Urine Spot methodology)

Evaluating the stability of an analyte in a given matrix under specific storage conditions is crucial to ensure that the concentration does not change between the time of sample collection and analysis. The Dried Urine Spot (DUS) methodology is an innovative approach that offers advantages in sample storage and transport.

A study on sibutramine and its active metabolites, desmethyl and didesmethyl sibutramine, evaluated their stability in DUS samples. tci-thaijo.orgnrct.go.th The analytes were found to be stable for up to one week when the DUS cards were kept in the dark at room temperature (25°C). nrct.go.th This stability affirms the viability of the DUS method for the quantitative detection of sibutramine and its metabolites, simplifying collection and storage without the need for cold chain logistics. tci-thaijo.orgnrct.go.th

Scientific Literature Lacks Data on the Analytical Detection of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is no published research detailing the analytical methodologies for the detection and quantification of the specific chemical compound This compound . While the compound is chemically defined in databases such as PubChem with the molecular formula C16H22ClNO and the IUPAC name N-[1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl]formamide, there is a notable absence of studies concerning its application in forensic analytical toxicology, its identification in adulterated products, or its monitoring in anti-doping analysis. nih.gov

The existing body of research focuses overwhelmingly on sibutramine and its primary active metabolites, N-desmethyl sibutramine (DSB) and N,N-didesmethyl sibutramine (DDSB). An extensive array of analytical techniques has been developed and validated for these related compounds.

Advanced methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) are well-documented for the detection of sibutramine's primary and secondary metabolites in various biological samples. researchgate.netnrct.go.thnih.gov For instance, LC-MS/MS methods have been established for the simultaneous determination of N-desmethyl sibutramine and N,N-didesmethyl sibutramine in human plasma and urine. nih.govdshs-koeln.denih.gov These methods are crucial for pharmacokinetic studies, forensic toxicology, and anti-doping control, with some validated to detect concentrations as low as the picogram-per-milliliter level. nih.govnih.gov

Similarly, the illegal adulteration of dietary supplements and herbal weight-loss products with sibutramine and its non-formylated analogs is a significant quality control issue that has been addressed by numerous analytical methods. nih.gov High-performance liquid chromatography (HPLC) coupled with various detectors (UV, ESI-MS) and high-performance thin-layer chromatography (HPTLC) are routinely used to screen for and quantify these specific adulterants. nih.gov

In the context of anti-doping, the World Anti-Doping Agency (WADA) includes sibutramine in its list of prohibited substances. dshs-koeln.denih.gov Consequently, anti-doping laboratories have robust procedures to detect sibutramine's metabolites, primarily N-desmethyl and N,N-didesmethyl sibutramine, in athletes' urine samples. dshs-koeln.denih.govwiley.com

However, none of the reviewed studies mention or provide data on the detection of the N-formylated version of N,N-didesmethyl sibutramine. The scientific and forensic communities have concentrated their efforts on the more common and known metabolites and analogs. Therefore, it is not possible to provide a detailed article on the analytical methodologies for this compound as requested, due to the lack of available scientific research and findings on this specific compound.

Synthetic Chemistry and Impurity Profiling of N Formyl N,n Didesmethyl Sibutramine

Synthetic Routes and Methodologies for N-Formyl N,N-Didesmethyl Sibutramine (B127822)

N-Formyl N,N-Didesmethyl Sibutramine is recognized as a significant intermediate in the synthesis of sibutramine metabolites. desertcart.sc Its synthesis is a key step for various research applications, including its use as a reference standard in analytical testing. The chemical name for this compound is N-[1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl]formamide. nih.gov

The synthesis of N-formamides, such as this compound, can be achieved through various chemical strategies. One notable method involves the use of N-formyl imide as a formylating agent for primary and secondary amines. rsc.org This reaction is advantageous due to its operational simplicity and the absence of metal catalysts. rsc.org Another approach involves the direct condensation of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) with appropriate amine precursors. researchgate.net This method is considered environmentally friendly as it avoids the use of hazardous solvents. researchgate.net

Interactive Data Table: Synthetic Methodologies for N-Formamides

| Method | Reagents | Key Features |

| N-formyl imide formylation | N-formyl imide, primary/secondary amines, p-toluenesulfonic acid monohydrate | Water-based, oxidant- and metal-free, operationally simple. rsc.org |

| DMF-DMA condensation | N,N-dimethylformamide dimethyl acetal, sulfonamide derivatives | Solvent-free, no metal catalysts, fast and efficient. researchgate.net |

This compound as a Pharmaceutical Impurity of Sibutramine

Pharmaceutical impurities are substances in a drug product that are not the active pharmaceutical ingredient (API) or excipients. The presence of impurities, even in small amounts, can affect the safety and efficacy of a drug. Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that impurities in drug products be identified and quantified. fda.gov Individual limits should be set for each identified impurity, and a justification for the proposed limits must be provided based on batch data. fda.gov

This compound is a known impurity of Sibutramine. pharmaffiliates.compharmaffiliates.com Its presence in the final drug product must be controlled within acceptable limits to ensure patient safety and meet regulatory requirements. tga.gov.au The identification and control of such impurities are a critical part of the drug development and manufacturing process.

Development and Application of Reference Standards

Reference standards are highly purified compounds used as a benchmark for analytical measurements. They are crucial for the development and validation of analytical methods, quality control, and ensuring regulatory compliance. veeprho.comsynzeal.com

Synthesis and Characterization of Isotopic Analogs (e.g., this compound-d6)

Isotopically labeled analogs of a compound, such as this compound-d6, are valuable tools in analytical chemistry, particularly in mass spectrometry-based methods. pharmaffiliates.comclearsynth.com In these analogs, one or more atoms are replaced by their heavier isotopes (e.g., deuterium, d). The synthesis of these labeled compounds follows similar routes to their unlabeled counterparts, with the introduction of the isotopic label at a specific step.

The key characteristic of an isotopic analog is its mass difference compared to the unlabeled compound. For instance, this compound-d6 has a molecular weight of 285.84 g/mol , whereas the unlabeled compound's molecular weight is 279.81 g/mol . pharmaffiliates.com This mass difference allows them to be used as internal standards in quantitative analyses, improving the accuracy and precision of the measurements.

Interactive Data Table: Properties of this compound and its d6 Analog

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 84467-85-6 pharmaffiliates.com | C16H22ClNO ncats.io | 279.81 pharmaffiliates.com |

| This compound-d6 | 1185163-48-7 pharmaffiliates.com | C16H16D6ClNO pharmaffiliates.com | 285.84 pharmaffiliates.com |

Role in Quality Control and Regulatory Compliance

The use of well-characterized reference standards for impurities like this compound is a fundamental aspect of quality control in the pharmaceutical industry. veeprho.comsynzeal.com These standards are used in routine testing of raw materials, in-process samples, and finished drug products to ensure that the level of impurities is consistently within the approved specifications.

Pharmacological Investigations of N Formyl N,n Didesmethyl Sibutramine and Its Precursors

Monoamine Neurotransmitter Reuptake Inhibition Profile of Sibutramine (B127822) Metabolites

Sibutramine itself is a weak inhibitor of monoamine reuptake; however, its N-demethylated metabolites, M1 and M2, are significantly more potent. caldic.comdrugbank.com These metabolites are responsible for the therapeutic effects of the parent drug by blocking the reuptake of key neurotransmitters in the brain. caldic.comdrugbank.com

The active metabolites of sibutramine, monodesmethylsibutramine (M1) and didesmethylsibutramine (B18375) (M2), are potent inhibitors of serotonin (B10506) (5-HT) reuptake. drugbank.comnih.gov By blocking the serotonin transporter, these metabolites increase the concentration of serotonin in the synaptic cleft, which is believed to contribute to the feeling of satiety. nih.gov Studies have shown that the action of sibutramine is similar to that of selective serotonin reuptake inhibitors (SSRIs), although it also affects other monoamines. wikipedia.org

In addition to serotonin, the primary and secondary amine metabolites of sibutramine are also potent inhibitors of noradrenaline (norepinephrine) reuptake. drugbank.comnih.gov This dual-action mechanism of inhibiting the reuptake of both serotonin and noradrenaline is a key feature of the pharmacological profile of sibutramine's active metabolites. nih.govendocrinolrespract.org The increased noradrenergic activity is thought to contribute to both appetite suppression and an increase in thermogenesis. nih.govnih.gov

The inhibitory effect of sibutramine's active metabolites on dopamine (B1211576) reuptake is less pronounced compared to their effects on serotonin and noradrenaline. nih.govnih.gov While there is some inhibition of dopamine reuptake, M1 and M2 are approximately three times less potent in this regard. drugbank.com This lower affinity for the dopamine transporter is a distinguishing feature from some other centrally acting appetite suppressants.

| Compound | Serotonin (5-HT) Reuptake Inhibition (IC50) | Noradrenaline (NA) Reuptake Inhibition (IC50) | Dopamine (DA) Reuptake Inhibition (IC50) |

|---|---|---|---|

| Monodesmethylsibutramine (M1) | Potent | Potent | Less Potent |

| Didesmethylsibutramine (M2) | Potent | Potent | Less Potent |

Anorectic Activity and Energy Expenditure Modulation (Attributed to Metabolites)

The weight-reducing effects of sibutramine are a consequence of a dual mechanism of action that is primarily mediated by its active metabolites, M1 and M2. nih.govcaldic.com These metabolites effectively reduce food intake and modulate energy expenditure. nih.govnih.gov

The anorectic, or appetite-suppressing, effect is a result of enhanced satiety, which is largely attributed to the inhibition of serotonin and noradrenaline reuptake in the central nervous system. nih.gov Studies in animal models have demonstrated that both the R-enantiomers of desmethylsibutramine (B128398) and didesmethylsibutramine produce significant anorexic effects. nih.gov

Furthermore, sibutramine's metabolites have been shown to stimulate thermogenesis, the process of heat production, which increases energy expenditure. nih.govnih.gov This effect is primarily linked to the activation of the sympathetic nervous system and the stimulation of β3-adrenoceptors in adipose tissue. nih.govnih.gov This increase in metabolic rate can help to prevent the decrease in basal energy expenditure that often accompanies weight loss. nih.gov

Structure-Activity Relationships of Sibutramine Metabolites and Analogs

The pharmacological activity of sibutramine is intrinsically linked to its metabolic conversion to the more active desmethylated forms. caldic.com The parent compound, a tertiary amine, shows weak reuptake inhibition, whereas the secondary (M1) and primary (M2) amine metabolites are significantly more potent, highlighting a clear structure-activity relationship where the N-demethylation is crucial for pharmacological activity. caldic.comnih.gov

Sibutramine is administered as a racemic mixture, and its metabolites are also chiral. caldic.comnih.gov Research has revealed significant differences in the pharmacological potency of the enantiomers of the active metabolites. wikipedia.orgnih.gov

Studies have consistently shown that the (R)-enantiomers of both monodesmethylsibutramine and didesmethylsibutramine are pharmacologically more active than their corresponding (S)-enantiomers. wikipedia.orgnih.gov The (R)-enantiomers exhibit significantly greater anorectic effects. nih.gov This stereoselectivity underscores the specific nature of the interaction between the metabolites and the monoamine transporters.

| Metabolite Enantiomer | Anorectic Effect |

|---|---|

| (R)-Desmethylsibutramine | High Potency |

| (S)-Desmethylsibutramine | Lower Potency |

| (R)-Didesmethylsibutramine | High Potency |

| (S)-Didesmethylsibutramine | Lower Potency |

Toxicological and Public Health Research Implications

Detection in Cases of Accidental or Intentional Poisoning

The illicit inclusion of sibutramine (B127822) and its analogues in over-the-counter slimming products has been linked to numerous cases of poisoning. nih.gov Sibutramine was the most frequently encountered illicit substance in a case series of poisonings from weight-loss products between 2004 and 2009. nih.gov Patients who have ingested products tainted with these compounds have presented with significant toxicities, including cardiovascular effects and, in severe cases, death. nih.gov

Adulteration is not limited to sibutramine itself; its analogues and metabolites, such as N-desmethylsibutramine and N-bisdesmethylsibutramine, have also been used as undeclared ingredients. nih.gov The pharmacological effects of sibutramine are primarily mediated by its active metabolites, making the presence of any analogue, including a formylated version like N-Formyl N,N-Didesmethyl Sibutramine, a significant concern in poisoning cases. nih.gov The detection of such compounds is a key step in diagnosing the cause of toxicity when patients present with symptoms after consuming weight-loss supplements. One case series reported a patient who consumed sibutramine-containing products and subsequently experienced a myocardial infarction. nih.gov

Analytical Challenges in Post-Market Surveillance of Illicit Substances

The surveillance of illicit substances in the post-market phase, particularly in dietary supplements, presents considerable analytical challenges. The primary goal is to identify undeclared synthetic compounds like this compound, which are intentionally added to enhance the product's effect. Sibutramine is one of the most common undeclared compounds found in weight-loss supplements. mdpi.com

Researchers have developed various sophisticated analytical techniques to detect these adulterants. tiikmpublishing.com These methods are crucial for quality control and ensuring public health safety. aph-hsps.hu However, manufacturers of illicit products may use novel analogues to evade detection by routine screening methods that are targeted only at known compounds like sibutramine.

Several analytical methods have been refined to improve detection, each with specific capabilities. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common approach. aph-hsps.huscispace.com More advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer higher specificity and sensitivity, providing both quantitative results and structural data to identify unknown analogues. mdpi.comtiikmpublishing.com

| Analytical Technique | Description | Key Advantages | Detection Target |

|---|---|---|---|

| HPLC-UV/DAD | High-Performance Liquid Chromatography with Ultraviolet or Diode-Array Detection. Separates compounds based on their interaction with a stationary phase. | Good for quantification of known substances. aph-hsps.hu | Sibutramine and known metabolites. scispace.com |

| GC-MS | Gas Chromatography-Mass Spectrometry. Separates volatile compounds which are then identified by their mass-to-charge ratio. | Provides good sensitivity and reliable identification based on mass spectra. mdpi.com | Sibutramine and other volatile adulterants. mdpi.com |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. Combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. | Highly specific, selective, and sensitive; requires less sample preparation and can identify and confirm unknown compounds. tiikmpublishing.comnih.gov | Sibutramine, its metabolites (N-desmethyl and N-bisdesmethyl sibutramine), and other unknown analogues. nih.gov |

Forensic Toxicological Significance of Metabolite Presence

In forensic toxicology, the presence of a sibutramine analogue like this compound has significant implications. Since sibutramine itself is rapidly metabolized in the body to active metabolites, namely N-mono-desmethylsibutramine and N-di-desmethylsibutramine, detecting these metabolites can confirm exposure. nih.govnih.gov The detection of these metabolites is a standard procedure in sports drug testing, as sibutramine is a prohibited substance. nih.gov

The forensic significance of this compound is twofold:

As a Direct Adulterant: If detected in a seized product, it serves as direct evidence of illegal adulteration with an unapproved and potentially harmful synthetic substance.

As a Biomarker of Exposure: If detected in a biological sample (e.g., urine, blood), it confirms the ingestion of an illicit product. Its presence, or the presence of its own unique metabolites, would be a crucial piece of evidence in a poisoning investigation or a doping case.

The use of highly sensitive methods like LC-MS/MS is essential for this purpose, as they can unambiguously determine these metabolic products in human urine, providing the necessary evidence for forensic and anti-doping purposes. nih.gov

Research into Cardiovascular Safety Concerns Associated with Related Compounds

Extensive research has been conducted on the cardiovascular safety of sibutramine, the parent compound of analogues like this compound. These studies are directly relevant to understanding the potential risks of any related compound. Sibutramine was withdrawn from the market after the Sibutramine Cardiovascular Outcomes (SCOUT) trial demonstrated a significantly increased risk of serious, non-fatal cardiovascular events in patients with pre-existing cardiovascular conditions. nih.govmedsci.cnnih.gov

The known cardiovascular effects of sibutramine are linked to its mechanism of action as a norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitor, which leads to a peripheral sympathomimetic effect. nih.gov This can cause a moderate increase in heart rate and blood pressure. nih.govnih.gov The SCOUT study, a large-scale, long-term trial, provided definitive evidence of these risks.

| Outcome | Sibutramine Group Incidence | Placebo Group Incidence | Hazard Ratio (95% CI) | Significance (P-value) |

|---|---|---|---|---|

| Primary Outcome | 11.4% | 10.0% | 1.16 (1.03 to 1.31) | P=0.02 |

| Nonfatal Myocardial Infarction | 4.1% | 3.2% | 1.28 (1.04 to 1.57) | P=0.02 |

| Nonfatal Stroke | 2.6% | 1.9% | 1.36 (1.04 to 1.77) | P=0.03 |

| Cardiovascular Death | Rates not significantly increased | - | - | |

| All-Cause Mortality | Rates not significantly increased | - | - | |

| Primary outcome was a composite of nonfatal myocardial infarction, nonfatal stroke, resuscitation after cardiac arrest, or cardiovascular death. |

These findings led regulatory agencies, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), to conclude that the cardiovascular risks of sibutramine outweighed its benefits for weight loss, resulting in its market withdrawal. nih.govnih.gov Given that the pharmacological action of sibutramine is largely due to its metabolites, it is scientifically reasonable to infer that structurally similar analogues, such as this compound, carry a comparable risk profile. nih.gov Therefore, research into the cardiovascular safety of these analogues remains a critical area of public health concern.

Future Directions and Emerging Research Avenues

Development of Novel and Enhanced Analytical Technologies

The consistent discovery of sibutramine (B127822) and its analogues in slimming products highlights a critical need for advanced analytical methods. researchgate.netlongdom.orgbohrium.com While current techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) are widely used for detection, future research must focus on developing more sophisticated and field-deployable technologies. myfoodresearch.comfoliamedica.bgmdpi.com

Future development should prioritize speed, sensitivity, and specificity to combat the ever-changing landscape of designer drug analogues. There is a growing demand for rapid screening tools that can be used on-site without extensive laboratory infrastructure, such as colorimetric kits and portable sensors. nih.govrsc.org Research into trimodal paper-based sensors, which combine potentiometric, fluorimetric, and colorimetric detection, represents a promising frontier for on-the-spot analysis of undisclosed adulterants like sibutramine. rsc.org

Furthermore, enhancing existing high-throughput methods is essential. The development of Ultra-High-Pressure Liquid Chromatography (UPLC) and Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) methods will be crucial for the simultaneous screening of numerous known and unknown analogues. longdom.orgmyfoodresearch.com These advanced techniques are necessary to build comprehensive spectral libraries that can identify novel structures like N-Formyl N,N-Didesmethyl Sibutramine as they emerge.

Table 1: Current and Emerging Analytical Techniques for Sibutramine Analogues

Technique Application Future Enhancement/Direction Reference HPLC with PDA/UV Detector Routine quantification and screening of known adulterants. Development of faster, more cost-effective methods for simultaneous analysis of multiple analogues. [14, 31] GC-MS Sensitive and reliable detection and quantification in dietary supplements. Improving robustness and lowering limits of detection for trace-level impurities. HPTLC-Densitometry Cost-effective, high-throughput screening of multiple samples. Integration with mass spectrometry (TLC-MS) for unequivocal identification of separated compounds. [17, 27] LC-MS/MS & UPLC-QTOF-MS Identification of known metabolites and unknown designer analogues. Creation of comprehensive spectral libraries for new analogues; non-targeted screening approaches. [5, 28, 31] Rapid Screening Kits/Sensors On-site, preliminary detection without laboratory equipment. Development of multi-modal sensors for higher selectivity and reliability in field settings. [13, 29]

Comprehensive Metabolic Profiling and Metabolomics Studies

While the primary active metabolites of sibutramine, N-desmethylsibutramine and N-didesmethylsibutramine, are well-documented, the metabolic fate of its various analogues, including this compound, remains largely unexplored. researchgate.netnih.gov Sibutramine is known to be rapidly metabolized into pharmacologically active compounds. researchgate.net Therefore, a significant future research avenue is the use of metabolomics to conduct comprehensive metabolic profiling.

Such studies are essential to understand how the human body processes this compound and to identify all resulting metabolites. Recent research using in silico prediction models suggests that a majority of metabolites from sibutramine analogues may exhibit similar binding potency to their parent compounds, indicating they could also contribute to biological effects and potential health risks. nih.gov Future studies must move beyond prediction and utilize advanced techniques like high-resolution mass spectrometry to perform non-targeted analysis of metabolites in biological samples. This will allow for the identification of the complete metabolic pathway, assess the bioactivation or detoxification routes, and determine the pharmacokinetic profiles of all potentially active species derived from this compound.

Advanced Research on Potential Undiscovered Biological Activities of this compound

The biological activity of most sibutramine analogues is not well-characterized, creating a significant knowledge gap for risk assessment. nih.gov A pivotal area for future research is the detailed investigation of the pharmacological and toxicological profile of this compound.

A recent study employing in silico and in vitro screening provided initial insights, reporting that formyl analogues of sibutramine exhibited weaker binding to a panel of 45 safety-related biological targets compared to other analogues like chloro- and desmethylsibutramine (B128398). nih.gov While these other analogues showed potent binding to serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters, the formyl variant's activity was significantly lower. nih.gov

This initial finding must be expanded upon through advanced functional assays. Future research should aim to:

Confirm the in vitro binding results with cell-based functional assays to understand the actual impact on neurotransmitter reuptake.

Investigate potential off-target activities not covered in initial screening panels.

Utilize animal models to study the in vivo pharmacological and potential adverse effects on the cardiovascular and central nervous systems.

This research is critical to determine if this compound poses a health risk, even if its primary target binding affinity appears to be weaker than that of other analogues. nih.gov

Table 2: Profile of Selected Sibutramine Analogues

Compound Name Known or Predicted Biological Information Reference Sibutramine (Parent Drug) Serotonin-norepinephrine reuptake inhibitor (SNRI); withdrawn due to cardiovascular risks. N-Desmethylsibutramine Active metabolite of sibutramine with potent SNRI activity. [2, 18] N,N-Didesmethylsibutramine Active metabolite of sibutramine with potent SNRI activity. [2, 18] This compound Formyl analogue; exhibited weaker binding to a panel of biological targets in an in vitro study. An intermediate of a sibutramine metabolite. [2, 7] Chlorosibutramine / Homosibutramine Analogues exhibiting potent binding to SERT, NET, and DAT transporters. americanchemicalsuppliers.com

Elucidation of Long-Term Effects of Chronic Exposure to this compound and Related Impurities

The long-term health consequences of sibutramine were a key reason for its market withdrawal, with the Sibutramine Cardiovascular Outcomes (SCOUT) trial demonstrating an increased risk of nonfatal heart attacks and strokes in individuals with pre-existing cardiovascular conditions. mdedge.com However, there is a complete lack of data on the long-term effects of chronic, low-dose exposure to its many analogues and impurities. The presence of compounds like this compound in adulterated supplements, which may be consumed for extended periods, makes this a pressing public health concern. researchgate.netmdpi.com

Future toxicological research must focus on long-term animal studies to assess the cumulative effects of exposure. These studies should investigate a range of potential outcomes, including cardiovascular toxicity, neurotoxicity, hepatotoxicity, and carcinogenicity. researchgate.net Understanding the dose-response relationship and the effects of prolonged exposure is essential for regulatory agencies to perform accurate risk assessments and issue appropriate public health warnings regarding supplements adulterated with these impurities.

Strategies for Harmonized Global Regulatory Control and Detection Protocols

The adulteration of dietary supplements with sibutramine analogues is a global issue that transcends national borders, facilitated by online sales. nih.govmdpi.com The presence of these undeclared substances poses a worldwide threat, necessitating a coordinated international response. bohrium.comha.org.hk Future efforts must be directed towards establishing harmonized global regulatory controls and detection protocols.

Key strategies should include:

International Collaboration: Strengthening partnerships between regulatory bodies like the FDA, EMA, and others to share data on newly identified analogues and adulterated products.

Standardized Methodologies: Developing and validating universal analytical methods that can be adopted globally for the reliable detection and quantification of sibutramine and its derivatives. nih.gov This ensures that results are comparable across different laboratories and jurisdictions.

Shared Reference Standards: Creating a global repository of certified reference materials for this compound and other new analogues to facilitate accurate identification.

Unified Regulatory Frameworks: Working towards international agreements on the classification of these substances. An approach similar to that of the World Anti-Doping Agency (WADA), which prohibits any pharmacological substance not approved for human therapeutic use, could serve as a model for regulating these undeclared compounds in supplements. wada-ama.org

By harmonizing these efforts, regulatory agencies can more effectively monitor the market, intercept illicit products, and protect consumers from the potential dangers of chronic exposure to unapproved substances.

Q & A

Q. What are the primary analytical methods for detecting and quantifying N-Formyl N,N-Didesmethyl Sibutramine in biological matrices?

Methodological Answer: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used for detection. For example, a validated method employs an ACQUITY UPLC® BEH C18 column (1.7 µm, 2.1 × 100 mm) with a mobile phase of acetonitrile and 0.1% acetic acid–10 mmol/L ammonium acetate. Quantification is performed in multiple reaction monitoring (MRM) mode, achieving a linear range of 2–24 ng/mL and detection limits as low as 15.8 µg/kg for sibutramine derivatives .

Q. How is this compound synthesized, and what are the critical intermediates?

Methodological Answer: The synthesis involves Grignard reactions and formylation steps. For instance, chlorophenylacetonitrile reacts with 1,3-dibromopropane to form 1-(4-chlorophenyl)cyclobutanecarbonitrile. Subsequent tandem Grignard reduction and N,N-dimethylation yield sibutramine free base, which can undergo formylation to produce the target compound. Final purification via recrystallization ensures high purity .

Q. What distinguishes this compound from the parent drug sibutramine in terms of structural and pharmacological properties?

Methodological Answer: The compound lacks two methyl groups on the amine moiety and includes a formyl group. Structural elucidation via NMR (e.g., ¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirms these modifications. Pharmacologically, the formyl group may alter binding affinity to serotonin/norepinephrine transporters, requiring in vitro receptor assays to assess activity changes .

Advanced Research Questions

Q. How does the metabolic pathway of sibutramine lead to the formation of this compound, and what enzymes are involved?

Methodological Answer: Sibutramine undergoes hepatic metabolism via cytochrome P450 (CYP3A4/2B6) to form N-desmethyl and N,N-didesmethyl metabolites. The formyl derivative likely arises from further oxidation or enzymatic formylation. In vitro microsomal studies with selective CYP inhibitors (e.g., ketoconazole) can identify specific metabolic pathways .

Q. What experimental strategies can resolve contradictions in reported pharmacokinetic data for sibutramine derivatives, such as bioavailability variations?

Methodological Answer: Cross-species comparative studies (rodent vs. primate) and physiologically based pharmacokinetic (PBPK) modeling can address interspecies differences. Additionally, controlled human trials with standardized dosing (e.g., 15 mg/day) and LC-MS/MS monitoring of plasma metabolites reduce variability .

Q. How does the N-formyl modification influence the compound’s interaction with neurotransmitter transporters compared to sibutramine?

Methodological Answer: Competitive radioligand binding assays using [³H]-serotonin or [³H]-norepinephrine in transfected HEK293 cells can quantify affinity changes. Molecular docking simulations (e.g., AutoDock Vina) may predict steric hindrance caused by the formyl group, which can be validated via site-directed mutagenesis of transporter binding pockets .

Q. What are the challenges in isolating this compound from complex mixtures, such as illicit drug formulations?

Methodological Answer: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) followed by orthogonal chromatography (HPLC with diode array detection) improves selectivity. Matrix-matched calibration curves account for interference from adulterants like caffeine or phenolphthalein in beverages .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in reported toxicity profiles between sibutramine and its metabolites?

Methodological Answer: Comparative toxicogenomics using RNA-seq to analyze gene expression in hepatocytes exposed to sibutramine vs. its metabolites can identify divergent pathways (e.g., oxidative stress vs. apoptosis). Dose-response studies in zebrafish embryos (Danio rerio) provide in vivo validation .

Structural and Functional Studies

Q. What advanced spectroscopic techniques are essential for characterizing the stereochemistry of this compound?

Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) resolves enantiomers. Circular dichroism (CD) spectroscopy and X-ray crystallography (if single crystals are obtainable) confirm absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。